molecular formula C24H19F3N2O3S B2471873 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 878060-54-9

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2471873
CAS No.: 878060-54-9
M. Wt: 472.48
InChI Key: IUZAVUSKECVCLC-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the indole derivative with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in substitution reactions, especially at the benzylsulfonyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-dione derivatives, while reduction of the sulfonyl group can yield benzylthiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is studied for its potential as a building block in organic synthesis

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its indole ring is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it may interact with biological targets such as enzymes and receptors, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in the development of agrochemicals and pharmaceuticals due to its ability to enhance the biological activity and stability of compounds.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylsulfonyl group may enhance the compound’s binding affinity, while the trifluoromethyl group can increase its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with a different position of the trifluoromethyl group.

    2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(fluoromethyl)phenyl)acetamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its combination of functional groups. The presence of both the benzylsulfonyl and trifluoromethyl groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O3S/c25-24(26,27)18-9-6-10-19(13-18)28-23(30)15-29-14-22(20-11-4-5-12-21(20)29)33(31,32)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZAVUSKECVCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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